N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
The compound N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrrolo[2,3-c]pyridine core. Key structural attributes include:
- Substituents:
- A 1-[(2-methylphenyl)methyl] group at position 1 of the pyrrolopyridine.
- A 2-acetamide side chain at position 6, with an N-[(3-methoxyphenyl)methyl] substitution.
- Functional groups: Methoxy (electron-donating), methyl (hydrophobic), and carbonyl (polar) groups, influencing solubility and receptor binding .
This compound’s design likely targets kinase or protease inhibition, given the prevalence of pyrrolopyridine derivatives in such applications.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-18-6-3-4-8-21(18)16-27-12-10-20-11-13-28(25(30)24(20)27)17-23(29)26-15-19-7-5-9-22(14-19)31-2/h3-14H,15-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBXDYIBYCKLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple steps, including the formation of the pyrrolopyridinone core and the subsequent attachment of the methoxyphenyl and methylphenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolopyridinone Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Attachment of Substituents: The methoxyphenyl and methylphenyl groups are introduced through substitution reactions, often using reagents such as alkyl halides or aryl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Core Heterocycles: Pyrrolopyridine (target) and pyrazolopyrimidine () cores dominate, with variations in ring fusion positions influencing planarity and electronic properties.
Substituent Effects :
- Methoxy groups (target, ) enhance solubility via polarity but may reduce metabolic stability.
- Fluorophenyl () increases lipophilicity and bioavailability compared to methoxy .
- Naphthyl () and chlorophenyl () groups introduce steric bulk, impacting receptor binding .
Acetamide Linkage :
- The target’s acetamide is N-substituted with 3-methoxybenzyl, while analogs use fluorophenyl () or piperidinylethyl () groups, modulating target selectivity .
Physicochemical Properties
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including case studies, data tables, and relevant literature.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a pyrrolo[2,3-c]pyridine core, which is known for its diverse pharmacological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro testing against various cancer cell lines has shown promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast) | 1.88 ± 0.11 | |
| HCT116 (colon) | 0.39 ± 0.06 | |
| NCI-H460 (lung) | 0.46 ± 0.04 |
These findings suggest that the compound effectively inhibits cancer cell proliferation and may serve as a lead compound for further development.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation:
Case Studies
Case Study 1: Anticancer Screening
In a study conducted by Fayad et al., the compound was screened alongside other candidates for anticancer activity using multicellular spheroids as a model. The results indicated that it exhibited significant cytotoxicity against several cancer types, reinforcing its potential as an anticancer agent .
Case Study 2: Pharmacological Profiling
A comprehensive pharmacological profiling was performed to assess the compound's activity against various targets. The results demonstrated its effectiveness as a selective inhibitor of CDK2 and Aurora-A kinase, which are critical in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
